molecular formula C10H18N2 B6285724 [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine CAS No. 1243606-13-4

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine

Cat. No. B6285724
CAS RN: 1243606-13-4
M. Wt: 166.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. They exhibit a range of biological activities and are crucial in cell biology. The compound can serve as a precursor or intermediate in the synthesis of indole derivatives, which are increasingly used for treating cancer, microbial infections, and various disorders .

Biological Activity Profiling

The indole moiety, which can be derived from the given compound, is known for its diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase properties . Research into these activities can lead to the development of new therapeutic agents.

Peptide Synthesis

In peptide synthesis, forming amide bonds is a fundamental step. The compound can be utilized to create amide bonds due to its amine group, which can react with carboxylic acids or their derivatives to form peptides. This application is vital for developing synthetic peptides for research and therapeutic use .

Fluorescent Labeling

Fluorescent labeling is a technique widely used in biological research for studying cellular processes. The compound can be modified to include fluorescent groups, allowing it to be used as a label for various biological molecules, aiding in the visualization of cellular components under a microscope .

Drug Research

Pyrrole derivatives, such as the one , are promising materials in drug research due to their antibacterial, antihypertensive, and antitubercular activities. They can be used as starting materials or intermediates in the synthesis of potential drug candidates .

Future Directions

The future directions for the study of “(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine involves the reaction of 1-ethyl-2,5-dimethylpyrrole with formaldehyde and methylamine in the presence of an acid catalyst.", "Starting Materials": [ "1-ethyl-2,5-dimethylpyrrole", "Formaldehyde", "Methylamine", "Acid catalyst" ], "Reaction": [ "Step 1: 1-ethyl-2,5-dimethylpyrrole is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]formaldehyde.", "Step 2: The intermediate [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]formaldehyde is then reacted with methylamine in the presence of an acid catalyst to form the final product [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1243606-13-4

Product Name

[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine

Molecular Formula

C10H18N2

Molecular Weight

166.3

Purity

75

Origin of Product

United States

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